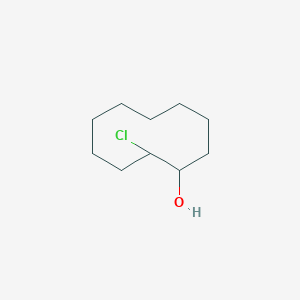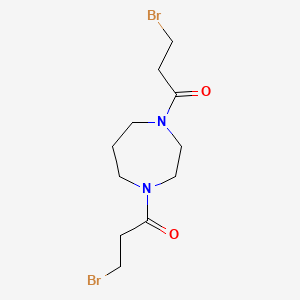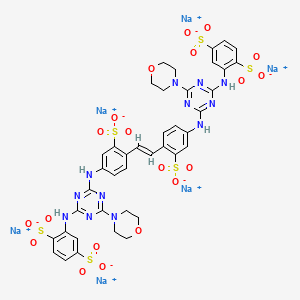![molecular formula C18H28N2 B14655334 1,1'-[(3-Methylphenyl)methylene]dipiperidine CAS No. 51299-94-6](/img/structure/B14655334.png)
1,1'-[(3-Methylphenyl)methylene]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Methylphenyl)methylene]dipiperidine is an organic compound that features a piperidine ring structure bonded to a 3-methylphenyl group
Méthodes De Préparation
The synthesis of 1,1’-[(3-Methylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Analyse Des Réactions Chimiques
1,1’-[(3-Methylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
1,1’-[(3-Methylphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Methylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate neurotransmitter systems or inhibit specific enzymes .
Comparaison Avec Des Composés Similaires
1,1’-[(3-Methylphenyl)methylene]dipiperidine can be compared to other similar compounds such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a phenyl group instead of a 3-methylphenyl group. It exhibits different reactivity and applications due to the absence of the methyl group.
1,1’-(Phenylmethylene)dipiperidine: Another similar compound with a phenyl group, which also shows distinct chemical properties and uses
Propriétés
Numéro CAS |
51299-94-6 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C18H28N2/c1-16-9-8-10-17(15-16)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3 |
Clé InChI |
YQMLYXSRMXVCBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


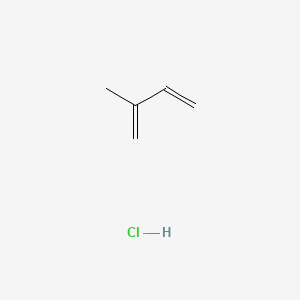
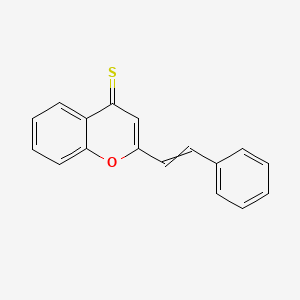

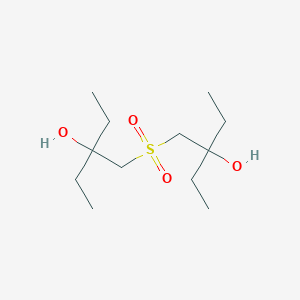
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
